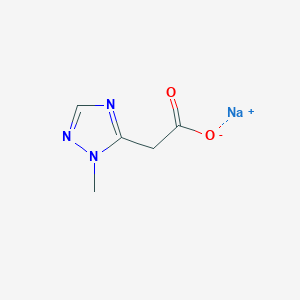
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the CAS Number: 2137970-32-0 . It has a molecular weight of 163.11 . The IUPAC name for this compound is sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is 1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a powder that is stored at room temperature . It has a molecular weight of 163.11 .Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Analysis
A study by Salionov et al. (2015) focused on the mass spectrometric fragmentation patterns of sodium 2-(4-methyl-5-(thiophene-2-yl) -4H-1,2,4-triazoles-3-ilthio) acetate, a compound similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. This research is significant in pharmaceutical science for identifying and understanding the behavior of such compounds under mass spectrometry, providing insights into their physical and chemical characteristics (Salionov, Varynskyi, & Parchenko, 2015).
In Vitro Antitumor Properties
Marzano et al. (2006) synthesized and characterized copper(I) complexes containing a ligand similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. These complexes demonstrated significant in vitro antitumor activity, comparable or superior to cisplatin, a widely used antitumor drug. This research underscores the potential of such compounds in developing new anticancer therapies (Marzano et al., 2006).
Biochemical Parameter Analysis
Danilchenko (2017) conducted an analysis of serum biochemical parameters in rats treated with a compound similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. The study provided insights into the biochemical changes and potential pharmacological applications of such compounds as antioxidants and immune-modulating agents (Danilchenko, 2017).
Claisen Ester Condensations
Research by Burdon and McLoughlin (1964) utilized sodium in the Claisen ester condensation process involving compounds like sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. This research contributes to the understanding of sodium-promoted chemical reactions, which are significant in synthetic organic chemistry (Burdon & McLoughlin, 1964).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for research on sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate and similar compounds could involve further exploration of their potential anticancer properties . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights into their potential applications in various fields.
Wirkmechanismus
Target of Action
The primary target of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. Inhibiting this enzyme can lead to a decrease in estrogen production, which is beneficial in treating diseases like breast cancer .
Mode of Action
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .
Biochemical Pathways
The compound affects the aromatase pathway , which is responsible for the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that rely on estrogens, such as the regulation of the menstrual cycle and the growth of certain types of breast cancer cells .
Result of Action
The primary result of the action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells, making the compound a promising candidate for anticancer therapy .
Action Environment
The action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form hydrogen bonds with its target . Additionally, the presence of other compounds that can interact with the aromatase enzyme may also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUBBWZNNOUPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate | |
CAS RN |
2137970-32-0 |
Source


|
| Record name | sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

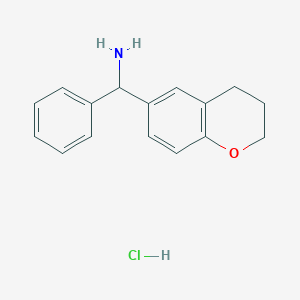
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989242.png)
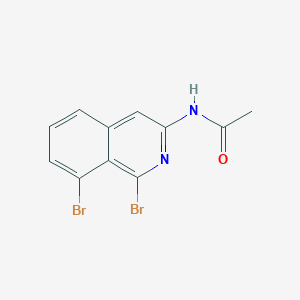
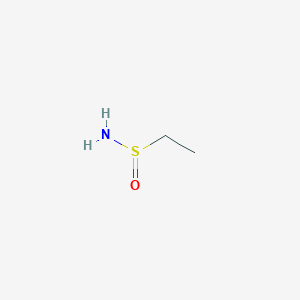
![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)
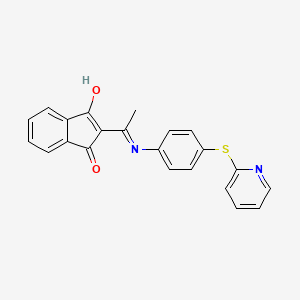

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989251.png)
![2-(8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2989252.png)
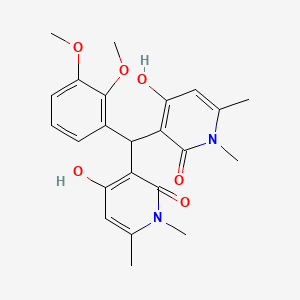
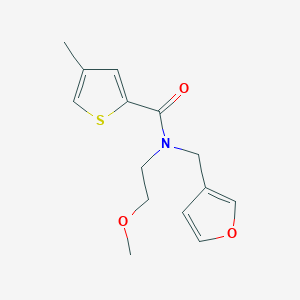

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2989259.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2989260.png)